![molecular formula C31H32O2Sn B14210617 ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane CAS No. 826990-19-6](/img/structure/B14210617.png)
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a stannane (tin) core bonded to a triphenyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane typically involves the reaction of triphenylstannane with 2-[4-(2-methylpropyl)phenyl]propanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage. The reaction conditions often include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Substitution: The triphenylstannane moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using or at elevated temperatures.
Substitution: Reagents such as or can be used under controlled conditions.
Major Products
Hydrolysis: Produces and .
Substitution: Yields various substituted stannane derivatives depending on the reagents used.
Applications De Recherche Scientifique
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane involves its interaction with molecular targets through its organotin core. The compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: A simpler organotin compound with similar chemical properties but lacking the propanoyl group.
2-[4-(2-Methylpropyl)phenyl]propanoic acid: A precursor in the synthesis of the compound, known for its anti-inflammatory properties.
Organotin esters: A broad class of compounds with varying substituents, used in various applications from catalysis to medicine.
Uniqueness
({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane: is unique due to its combination of a stannane core with a propanoyl group substituted with a 2-methylpropylphenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler organotin compounds.
Propriétés
Numéro CAS |
826990-19-6 |
|---|---|
Formule moléculaire |
C31H32O2Sn |
Poids moléculaire |
555.3 g/mol |
Nom IUPAC |
triphenylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3C6H5.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;3*1-2-4-6-5-3-1;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
JYDYYXAKGPYHEU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


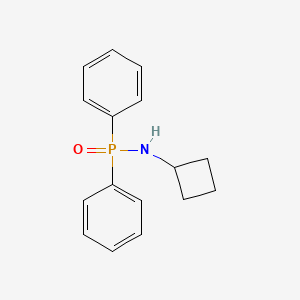
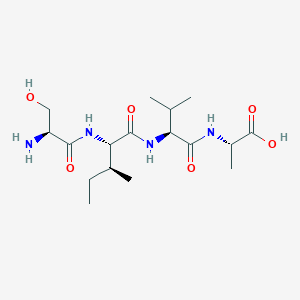
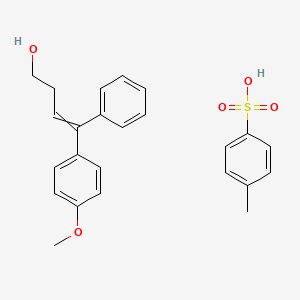
![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)
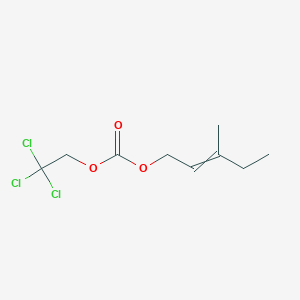
![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
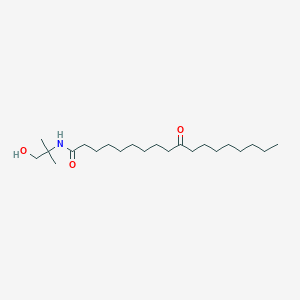


![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)


